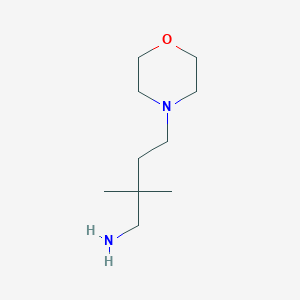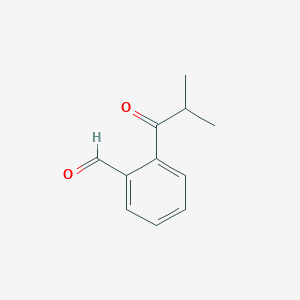
2-Isobutyrylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylpropanoyl)benzaldehyde, also known as 2-isobutyrylbenzaldehyde, is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.22 g/mol . It is a substituted benzaldehyde, characterized by the presence of a benzene ring with an aldehyde group and an isobutyryl group attached to it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropanoyl)benzaldehyde can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of benzene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H6+(CH3)2CHCOClAlCl3C6H5COCH(CH3)2+HCl
Another method involves the reduction of 2-(2-methylpropanoyl)benzoic acid using a reducing agent like lithium aluminum hydride (LiAlH4) to yield 2-(2-methylpropanoyl)benzaldehyde .
Industrial Production Methods
Industrial production of 2-(2-methylpropanoyl)benzaldehyde typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-methylpropanoyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (nitration), Cl2/FeCl3 (halogenation), SO3/H2SO4 (sulfonation)
Major Products Formed
Oxidation: 2-(2-methylpropanoyl)benzoic acid
Reduction: 2-(2-methylpropanoyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the substituent introduced
Applications De Recherche Scientifique
2-(2-methylpropanoyl)benzaldehyde finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of 2-(2-methylpropanoyl)benzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and the addition of oxygen atoms. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The molecular targets and pathways involved vary depending on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
2-(2-methylpropanoyl)benzaldehyde can be compared with other substituted benzaldehydes, such as:
Benzaldehyde: The simplest aromatic aldehyde with the formula C7H6O.
2-methylbenzaldehyde: A benzaldehyde derivative with a methyl group attached to the benzene ring.
4-methylbenzaldehyde: Another benzaldehyde derivative with a methyl group attached to the para position of the benzene ring.
The uniqueness of 2-(2-methylpropanoyl)benzaldehyde lies in the presence of the isobutyryl group, which imparts distinct chemical properties and reactivity compared to other benzaldehyde derivatives .
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2-(2-methylpropanoyl)benzaldehyde |
InChI |
InChI=1S/C11H12O2/c1-8(2)11(13)10-6-4-3-5-9(10)7-12/h3-8H,1-2H3 |
Clé InChI |
OZXWCOLFUNTFSN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1=CC=CC=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


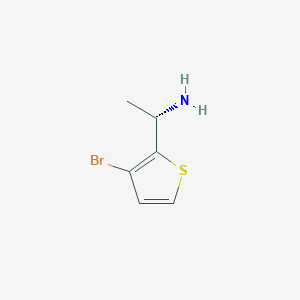
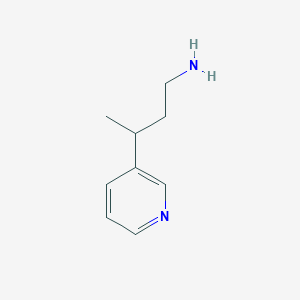
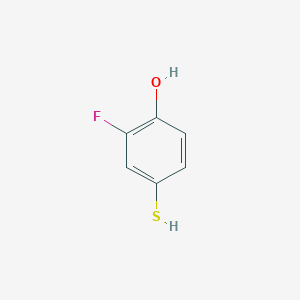
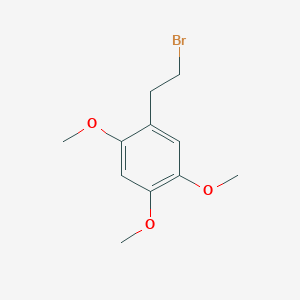
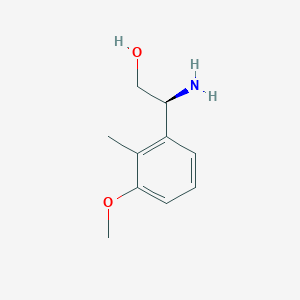
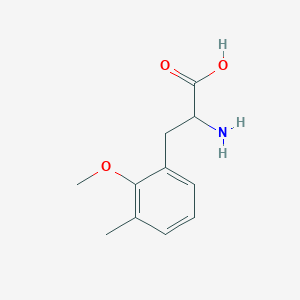
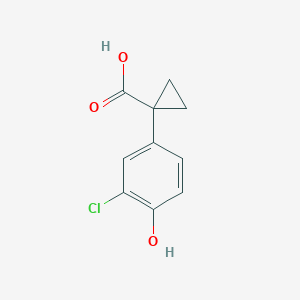
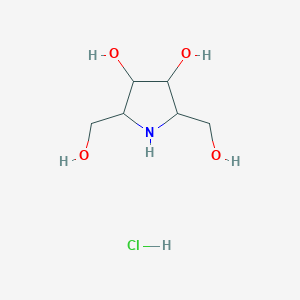
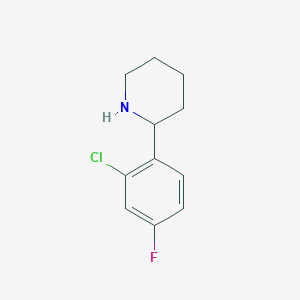
![4-[3-(Trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B13611052.png)
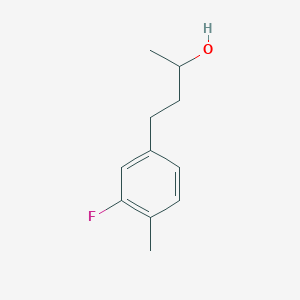
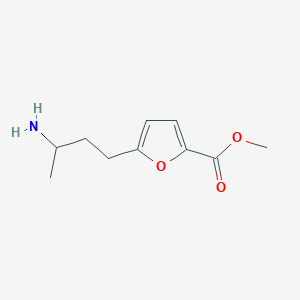
![[2-(1H-indazol-1-yl)ethyl]dimethylamine](/img/structure/B13611070.png)
